![molecular formula C14H12BrNO2 B2936751 2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol CAS No. 1381771-89-6](/img/structure/B2936751.png)
2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12BrNO2 and a molecular weight of 306.15 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C14H12BrNO2. It contains a phenol group (an aromatic ring with a hydroxyl group), a methoxy group (an oxygen atom bonded to a methyl group), and an imine group (a carbon-nitrogen double bond) attached to another phenyl ring which carries a bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 306.15 . Other properties such as melting point, boiling point, solubility, and spectral data are not provided in the retrieved data.Scientific Research Applications
Crystal Structure and Tautomeric Forms
Research on compounds structurally related to "2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol" has shown they adopt the phenol-imine tautomeric form, characterized by strong intramolecular O-H...N hydrogen bonds. These studies highlight the importance of such tautomeric forms in determining the molecular geometry and intermolecular interactions within crystals. For instance, the crystal packing in these compounds is influenced by various non-covalent interactions, including hydrogen bonds and π-π interactions, which contribute to the stability and properties of the crystalline materials (Ozek, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2007).
Nonlinear Optical Materials
Investigations into the electronic properties and molecular orbitals of related compounds have revealed significant insights into their potential applications in nonlinear optics (NLO). These studies involve comprehensive structure elucidation, including single-crystal X-ray diffraction, and advanced computational techniques to understand the intramolecular charge transfer and hyper-conjugation interactions. The findings suggest that modifications to the molecular structure, such as the introduction of fluoro-functionalized groups, can enhance the nonlinear optical properties, making these compounds promising candidates for NLO applications (Ashfaq, Khalid, Tahir, Ali, Arshad, & Asiri, 2022).
Antibacterial and Antioxidant Activities
Certain derivatives of "2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol" have demonstrated antibacterial and antioxidant activities. These activities are attributed to the presence of methoxy and bromo substituents, which enhance the compound's ability to interact with bacterial cells and scavenge free radicals. Such properties are vital for the development of new antibacterial agents and antioxidants, which can be used in pharmaceuticals and food preservation (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Catalytic Efficiency and Ligand Design
Research into cobalt(III) complexes derived from Schiff base ligands related to "2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol" has uncovered their catalytic promiscuity. These studies reveal how subtle modifications in the ligand structure, such as the inclusion of methyl groups, can significantly affect catalytic efficiency in processes like catecholase and phosphatase-like activities. Such insights are crucial for the design of efficient catalysts in chemical synthesis and industrial applications (Dasgupta, Paul, Samanta, Hansda, Zangrando, & Das, 2020).
Future Directions
properties
IUPAC Name |
2-[(3-bromophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUZBHVUZFRKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

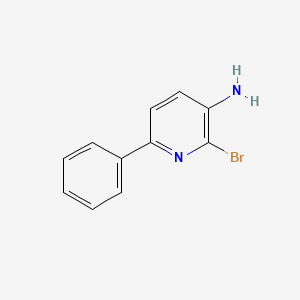
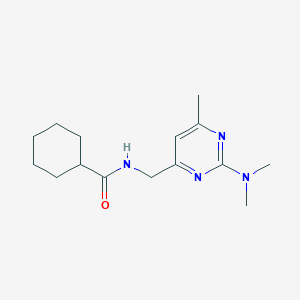
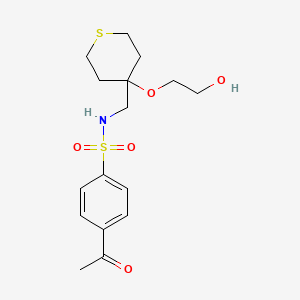
![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)
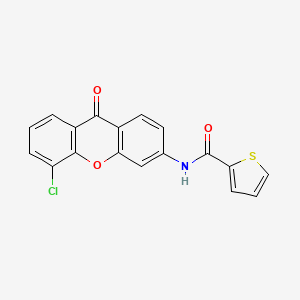
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)

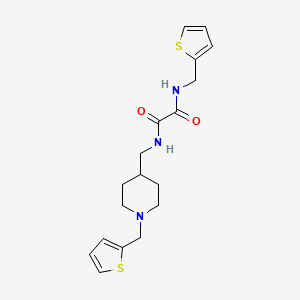
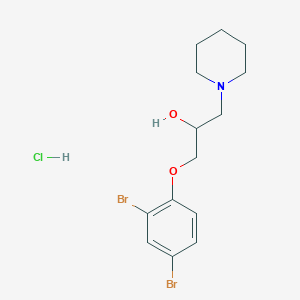
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2936683.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)
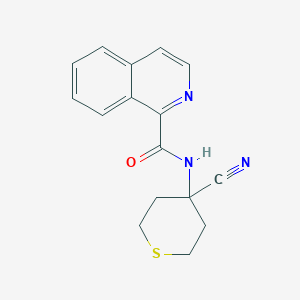
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)